

# HPLC method development for nebivolol hydrochloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Nebivolol hydrochloride |           |
| Cat. No.:            | B016910                 | Get Quote |

An extensive High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the accurate analysis of **nebivolol hydrochloride**, a cardioselective beta-blocker used in the management of hypertension. This application note provides a comprehensive protocol for the quantification of **nebivolol hydrochloride** in pharmaceutical formulations, ensuring reliability, precision, and stability-indicating capabilities.

### **Chromatographic Conditions**

A robust isocratic reverse-phase HPLC method was established for the determination of **nebivolol hydrochloride**. The optimized chromatographic parameters are summarized in the table below.



| Parameter            | Condition                                                                           |
|----------------------|-------------------------------------------------------------------------------------|
| Chromatograph        | Agilent 1260 Infinity II HPLC System or equivalent                                  |
| Column               | C18 Column (e.g., Phenomenex Gemini, 250 mm x 4.6 mm, 5 μm)                         |
| Mobile Phase         | Acetonitrile : 0.02 M Potassium Dihydrogen<br>Phosphate Buffer (pH 4.0) (60:40 v/v) |
| Flow Rate            | 1.0 mL/min                                                                          |
| Injection Volume     | 20 μL                                                                               |
| Column Temperature   | Ambient (25 °C)                                                                     |
| Detection Wavelength | 282 nm                                                                              |
| Run Time             | Approximately 10 minutes                                                            |

## Experimental Protocols Standard Solution Preparation

Accurately weigh and transfer 10 mg of **nebivolol hydrochloride** working standard into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to the mark with the mobile phase to obtain a standard stock solution of 100  $\mu$ g/mL. From this stock solution, prepare a series of calibration standards ranging from 0.2  $\mu$ g/mL to 10  $\mu$ g/mL by further dilution with the mobile phase.

### Sample Preparation (Tablet Dosage Form)

Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of **nebivolol hydrochloride** into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug. Cool the solution to room temperature and dilute to the mark with the mobile phase. Filter the solution through a  $0.45~\mu m$  syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.



#### **Method Validation Protocol**

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

- Specificity: The specificity of the method was assessed by analyzing a placebo solution
  (containing all excipients except nebivolol hydrochloride) and comparing its chromatogram
  with that of the standard and sample solutions to ensure no interference from excipients at
  the retention time of nebivolol hydrochloride.
- Linearity: Linearity was established by injecting the prepared calibration standards in triplicate. The peak area versus concentration data was plotted, and the correlation coefficient (r²) was determined.[1]
- Accuracy: The accuracy of the method was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
- Precision: Method precision was evaluated by performing six replicate injections of the standard solution on the same day (intra-day precision) and on three different days (inter-day precision). The relative standard deviation (%RSD) of the peak areas was calculated.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[2][3]
- Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).

## Stability-Indicating Assay Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the **nebivolol hydrochloride** drug substance. The drug was subjected to stress conditions including acid hydrolysis (0.1 N HCl at 80°C for 2 hours), base hydrolysis (0.1 N NaOH at 80°C for 2 hours), oxidative degradation (3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours), and thermal degradation (dry heat at 105°C for 24 hours).[1] The stressed samples were then



analyzed by the developed HPLC method to check for any degradation products and to ensure that they were well-resolved from the parent drug peak.

#### **Data Presentation**

The quantitative results from the method validation and stability studies are summarized in the following tables.

**Table 1: System Suitability Parameters** 

| Parameter          | Acceptance Criteria | Observed Value |
|--------------------|---------------------|----------------|
| Tailing Factor     | ≤ 2.0               | 1.15           |
| Theoretical Plates | ≥ 2000              | 5800           |
| %RSD of Peak Area  | ≤ 2.0%              | 0.85%          |

**Table 2: Method Validation Data** 

| Parameter                    | Result             |
|------------------------------|--------------------|
| Linearity Range              | 0.2 - 10 μg/mL[1]  |
| Correlation Coefficient (r²) | > 0.999            |
| Accuracy (% Recovery)        | 98.68 - 100.86%[1] |
| Intra-day Precision (%RSD)   | < 2.0%             |
| Inter-day Precision (%RSD)   | < 2.0%             |
| LOD                          | 0.06 μg/mL[1][3]   |
| LOQ                          | 0.2 μg/mL[1][3]    |

**Table 3: Forced Degradation Study Results** 



| Stress Condition                                       | % Degradation              | Observations                                                   |
|--------------------------------------------------------|----------------------------|----------------------------------------------------------------|
| Acid Hydrolysis (0.1 N HCl, 80°C, 2h)                  | Significant                | Degradation peaks well-<br>resolved from the main peak.<br>[1] |
| Base Hydrolysis (0.1 N NaOH, 80°C, 2h)                 | Significant                | Degradation peaks well-<br>resolved from the main peak.<br>[1] |
| Oxidative (3% H <sub>2</sub> O <sub>2</sub> , RT, 24h) | Significant                | Degradation peak well-<br>resolved from the main peak.<br>[1]  |
| Thermal (105°C, 24h)                                   | No significant degradation | Drug is stable to dry heat.                                    |

# Visualizations Workflow for HPLC Method Development and Validation





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Stability Indicating RP-HPLC Estimation of Nebivolol Hydrochloride in Pharmaceutical Formulations PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HPLC method development for nebivolol hydrochloride analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016910#hplc-method-development-for-nebivolol-hydrochloride-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com